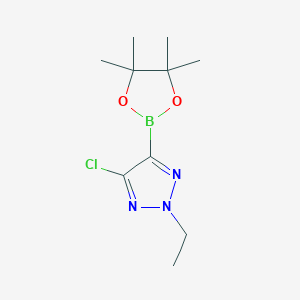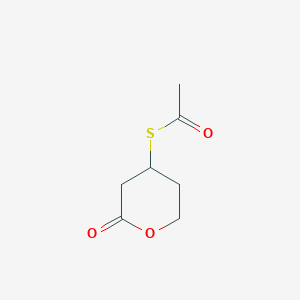
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a methoxyphenyl group attached to a dimethylpyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including cyclization and reduction, to yield the desired pyrrolidine derivative. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-Hydroxyphenyl)-3,3-dimethylpyrrolidine.
Reduction: Formation of 4-(4-Methoxyphenyl)-3,3-dimethylpiperidine.
Substitution: Formation of 4-(4-Halophenyl)-3,3-dimethylpyrrolidine derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-3,3-dimethylpiperidine
- 4-(4-Hydroxyphenyl)-3,3-dimethylpyrrolidine
- 4-(4-Halophenyl)-3,3-dimethylpyrrolidine derivatives
Uniqueness
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride is unique due to its specific structural features, such as the methoxy group and the dimethylpyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)9-14-8-12(13)10-4-6-11(15-3)7-5-10;/h4-7,12,14H,8-9H2,1-3H3;1H |
InChI Key |
MXTVQZSJJMTQSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC=C(C=C2)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)




![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)



